Cis-5-Caffeoylquinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

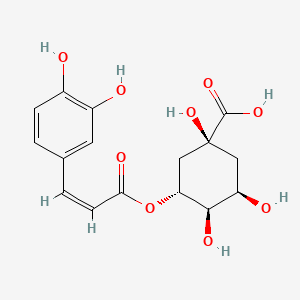

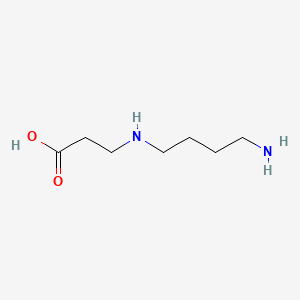

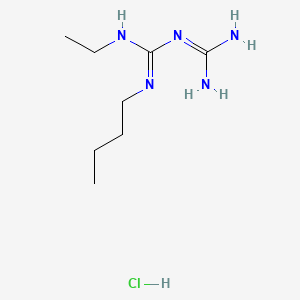

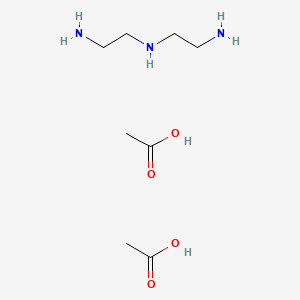

cis-5-Caffeoylquinic acid, also known as cis-chlorogenic acid or 5-O-(Z)-caffeoylquinate, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. cis-5-Caffeoylquinic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, cis-5-caffeoylquinic acid is primarily located in the cytoplasm. cis-5-Caffeoylquinic acid can be biosynthesized from cis-caffeic acid and (+)-quinic acid.

5-O-cis-caffeoylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of cis-caffeic acid with the 5-hydroxy group of (+)-quinic acid. It has a role as a metabolite. It is a cinnamate ester and a cyclitol carboxylic acid. It derives from a cis-caffeic acid and a (+)-quinic acid.

Aplicaciones Científicas De Investigación

Biological Origin and Production

Cis-5-caffeoylquinic acid (cis-5-CQA) is a variant of chlorogenic acid (CGA). A study on tobacco cells revealed that cis-5-CQA accumulates in cells treated with inducers of plant defense. This suggests a biological pathway for cis-CGA production in plants, independent of UV light exposure (Mhlongo et al., 2014).

Isomeric Transformations

Cis-5-CQA can undergo isomeric transformations. A study involving ultraperformance liquid chromatography and mass spectrometry showed that trans-5-CQA first transforms to other isomers before undergoing cis/trans isomerization under certain conditions. This isomerization is influenced by factors like pH and temperature (Xie et al., 2011).

Stability and Derivatives in Thermal Processing

The stability of trans-5-CQA, a related compound, during heating in alcoholic solutions was investigated, revealing the formation of various derivatives, including methoxy and ethoxy adducts. These findings are important for understanding the stability and transformation of CGAs during processing (Dawidowicz & Typek, 2015).

Pharmacological Properties

A comprehensive review highlighted the pharmacological effects of CGA, including antioxidant, anti-inflammatory, and neuroprotective activities. CGA, which includes cis-5-CQA, is found in coffee and tea and has potential therapeutic roles in metabolic-related disorders (Naveed et al., 2018).

Antimicrobial Activity

A study on the antimicrobial activity of 5-CQA (chlorogenic acid) showed its effectiveness against various microorganisms, such as E. coli and Staphylococcus aureus. This suggests potential applications of CGAs, including cis-5-CQA, in antimicrobial treatments (Bajko et al., 2016).

Cytoprotective Effects

5-CQA demonstrated cytoprotective effects in hepatocytes, possibly through the activation of the Nrf2 signaling pathway. This finding suggests a protective role of CGAs against oxidative stress-mediated liver injury (Chen et al., 2020).

Lipid Metabolism Regulation

Research on rats showed that 5-CQA can improve lipid metabolism disorders by modulating transcription factors like PPARα and LXRα. This indicates potential applications of CGAs in treating obesity and related metabolic disorders (Huang et al., 2015).

Caffeoylquinic Acid Metabolism in Plants

Studies on Coffea canephora (coffee plant) showed different concentrations of CGAs, including 5-CQA, in various plant parts. This research provides insights into the metabolism of CGAs in plants (Mondolot et al., 2006).

Propiedades

Número CAS |

15016-60-1 |

|---|---|

Nombre del producto |

Cis-5-Caffeoylquinic acid |

Fórmula molecular |

C16H18O9 |

Peso molecular |

354.31 g/mol |

Nombre IUPAC |

(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1 |

Clave InChI |

CWVRJTMFETXNAD-XYXZIBEBSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

SMILES canónico |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Otros números CAS |

327-97-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-N-tert-butyl-3-{(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B1221938.png)

![4-Chlorophenol;5-methyl-2-propan-2-ylcyclohexan-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/no-structure.png)